molecular formula C9H15N3 B13325372 3-ethyl-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

3-ethyl-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

Cat. No.: B13325372
M. Wt: 165.24 g/mol
InChI Key: JXRAKCJIANJPSN-UHFFFAOYSA-N
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Description

3-Ethyl-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a chemical compound with the molecular formula C9H14N3, featuring the core pyrazolo[1,5-a]pyrimidine scaffold . This fused bicyclic heterocyclic system is of significant interest in medicinal chemistry and materials science due to its structural similarity to purines, allowing it to act as an antimetabolite in biochemical reactions . Pyrazolo[1,5-a]pyrimidines are recognized as a notable class of compounds with potent protein kinase inhibitor (PKI) activity, playing a critical role in targeted cancer therapy . They can inhibit various kinases such as CK2, EGFR, B-Raf, and MEK, which are frequently disrupted in cancers like non-small cell lung cancer (NSCLC) and melanoma . Furthermore, derivatives of this core structure are being explored as fluorescent probes and fluorophores due to their tunable photophysical properties, good quantum yields, and excellent photostability, making them suitable for applications in biological imaging and material science . The specific substitution pattern with ethyl and methyl groups on the pyrazolo[1,5-a]pyrimidine core makes this compound a valuable building block for further chemical modifications and structure-activity relationship (SAR) studies in drug discovery programs. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

3-ethyl-7-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C9H15N3/c1-3-8-6-11-12-7(2)4-5-10-9(8)12/h6-7,10H,3-5H2,1-2H3

InChI Key

JXRAKCJIANJPSN-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2NCCC(N2N=C1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine typically involves the cyclocondensation of a 3-aminopyrazole derivative with a 1,3-dicarbonyl compound. One common method starts with the transformation of commercially available 2-acetylpyridine and acetylpyrazine with N,N-dimethylformamide dimethylacetal into the corresponding (E)-3-(dimethylamino)-1-(heteroaryl)prop-2-en-1-ones. This is followed by cyclisation with methyl 5-amino-1H-pyrazole-4-carboxylate to give methyl 7-heteroarylpyrazolo[1,5-a]pyrimidine-3-carboxylates .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound.

Chemical Reactions Analysis

Oxidation Reactions

The ethyl and methyl substituents influence oxidation pathways. Position-specific reactivity has been observed:

  • Position 3 (Ethyl group) : Selective oxidation of the ethyl side chain using KMnO₄ in acidic conditions yields a carboxylic acid derivative (3-carboxy-7-methyl-pyrazolo[1,5-a]pyrimidine) .

  • Position 7 (Methyl group) : Hydrogen peroxide (H₂O₂) in acetic acid converts the methyl group to a hydroxymethyl intermediate, which can further oxidize to a formyl group under Vilsmeier-Haack conditions (POCl₃/DMF) .

Table 1: Oxidation Reactions

ReagentConditionsProductYield (%)
KMnO₄/H₂SO₄80°C, 4 hrs3-Carboxy-7-methyl derivative68
H₂O₂/AcOHRT, 12 hrs7-Hydroxymethyl intermediate75
POCl₃/DMF0°C → RT, 6 hrs7-Formyl-pyrazolo[1,5-a]pyrimidine82

Reduction Reactions

Reductive modifications primarily target the pyrimidine ring’s double bonds:

  • Catalytic Hydrogenation : Pd/C in ethanol reduces the C5-C6 double bond, yielding a dihydro derivative (4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine) .

  • Selective Borohydride Reduction : NaBH₄ selectively reduces the formyl group (from prior oxidation) to a hydroxymethyl group without affecting the aromatic system .

Key Mechanistic Insight : Steric hindrance from the ethyl group at position 3 slows reduction kinetics compared to unsubstituted analogs .

Electrophilic Substitution

The electron-rich pyrazole ring facilitates regioselective substitutions:

  • Bromination : NBS (N-bromosuccinimide) in CCl₄ introduces bromine at position 5, forming 5-bromo-3-ethyl-7-methyl-pyrazolo[1,5-a]pyrimidine .

  • Nitration : HNO₃/H₂SO₄ at 0°C nitrates position 2, producing a nitro derivative used in further coupling reactions.

Table 2: Substitution Reactions
| Reaction Type | Reagent | Position Modified | Product Application |
|-----------------------|

Mechanism of Action

The mechanism of action of 3-ethyl-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2. This inhibition disrupts the cell cycle progression, leading to apoptosis in cancer cells . The compound’s structure allows it to form essential hydrogen bonds with key amino acids in the active site, enhancing its inhibitory activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrazolo[1,5-a]pyrimidine Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features References
3-Ethyl-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine 3-ethyl, 7-methyl C₉H₁₅N₃ 165.24 Partial saturation; simple alkyl substituents
5-Phenyl-3-(4-trifluoromethylphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one 3-(CF₃-C₆H₄), 5-Ph, 7-oxo C₁₉H₁₂F₃N₃O 355.32 Electron-withdrawing CF₃ group; keto functionality; anti-mycobacterial activity
2-Amino-5-(3-fluorophenyl)-3-diazenyl-dihydropyrazolo[1,5-a]pyrimidin-7-one 5-(3-F-C₆H₄), 3-diazenyl, 2-amino C₁₈H₁₅FN₆O₂ 366.35 Fluorophenyl enhances lipophilicity; diazenyl group for stability modulation
3-Bromo-7-tert-butyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine 3-Br, 7-t-Bu C₁₀H₁₆BrN₃ 258.16 Bromine as a leaving group; tert-butyl adds steric bulk
5-Cyclopropyl-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylate 5-cyclopropyl, 7-CF₃, 3-COOEt C₁₃H₁₆F₃N₃O₂ 327.29 Trifluoromethyl enhances metabolic stability; ester functionalization
7-R-5-methyl-6-nitropyrazolo[1,5-a]pyrimidines 6-NO₂, 5-Me, variable R Varies Varies Nitro group for electrophilic reactivity; aromatic aldehydes in synthesis

Key Comparative Insights

Substituent Effects on Reactivity and Applications Alkyl Groups (Ethyl/Methyl): The target compound’s ethyl and methyl substituents (C₉H₁₅N₃) provide moderate hydrophobicity, making it less polar than analogs with aryl or trifluoromethyl groups. This may influence solubility and pharmacokinetic properties . Electron-Withdrawing Groups (CF₃, NO₂): Compounds like 5-phenyl-3-(4-trifluoromethylphenyl)-pyrazolo[1,5-a]pyrimidin-7(4H)-one (C₁₉H₁₂F₃N₃O) exhibit enhanced metabolic stability and electronic modulation, crucial for anti-mycobacterial activity . Halogen Substituents (Br, I): Bromine or iodine at position 3 (e.g., 3-bromo-7-tert-butyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine) enables further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura), a strategy validated in related systems .

Synthetic Methodologies Ultrasonic Irradiation: Analogous pyrazolo[1,5-a]pyrimidinones (e.g., 3a-e) are synthesized using KHSO₄ in aqueous-alcohol media under ultrasound, achieving high yields . Multicomponent Reactions: Derivatives like 4i (C₁₈H₁₅FN₆O₂) are synthesized regiospecifically from aromatic aldehydes, highlighting scalability . Oxidative Aromatization: Nitro-substituted analogs (e.g., 7-R-5-methyl-6-nitropyrazolo[1,5-a]pyrimidines) are prepared via oxidation of dihydro precursors, emphasizing the role of nitro groups in reactivity .

Biological and Material Relevance Anti-Mycobacterial Activity: Compounds such as 9j and 9k demonstrate the impact of aryl and trifluoromethyl groups on biological efficacy . Structural Diversity: The diazenyl and amino groups in 4i (C₁₈H₁₅FN₆O₂) suggest applications in dye chemistry or as chelating agents .

Biological Activity

3-Ethyl-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a compound of interest due to its diverse biological activities. This article synthesizes current research findings regarding its pharmacological properties, particularly focusing on its anticancer and antimicrobial activities.

  • IUPAC Name : this compound
  • Molecular Formula : C9H15N3
  • Molecular Weight : 165.24 g/mol

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. The compound has shown promising results against various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
MCF-70.46Inhibition of Aurora-A kinase
NCI-H4600.39Induction of apoptosis via mitochondrial pathways
Hep-23.25Disruption of microtubule dynamics
P81517.82Cytotoxic effects through cell cycle arrest

These results indicate that the compound may effectively inhibit cancer cell proliferation through multiple mechanisms including apoptosis induction and disruption of microtubule dynamics .

Antimicrobial Activity

In addition to its anticancer properties, this pyrazolo[1,5-a]pyrimidine derivative has demonstrated antimicrobial activity. A study evaluated its effects against various bacterial strains and fungi:

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

The compound exhibited significant antibacterial and antifungal activities, suggesting its potential as a therapeutic agent in treating infections caused by resistant strains .

Case Studies

  • Study on Anticancer Properties : A recent investigation focused on the compound's effect on MCF-7 breast cancer cells. The study reported that treatment with this compound resulted in a reduction of cell viability by approximately 70% at an IC50 of 0.46 µM after 48 hours of exposure. The mechanism was linked to the activation of apoptotic pathways and inhibition of cell cycle progression .
  • Antimicrobial Efficacy Study : Another research explored the antimicrobial properties of this compound against various pathogens. The results indicated that it effectively inhibited the growth of Candida albicans at a MIC of 16 µg/mL and showed moderate activity against Staphylococcus aureus. These findings suggest that further development could lead to new treatments for fungal infections and resistant bacterial strains .

Q & A

Q. Table 1: Key Reaction Conditions

StepReagents/ConditionsYieldReference
Condensationβ-enaminoketones, 5-aminopyrazoles, reflux in pyridine62–70%
Suzuki CouplingAryl boronic acids, XPhosPdG2, DMF/H₂O, 80°C70–95%
PurificationCrystallization (hexane/ethanol) or column chromatography≥95% purity

Basic: How is NMR spectroscopy utilized in characterizing pyrazolo[1,5-a]pyrimidine derivatives?

Methodological Answer:
1H and 13C NMR are critical for confirming substituent positions and ring saturation:

  • 1H NMR : Methyl groups (e.g., 7-CH₃) appear as singlets at δ 2.3–2.5 ppm, while ethyl groups (3-CH₂CH₃) show triplets (δ 1.2–1.4 ppm) and quartets (δ 3.0–3.2 ppm) .
  • 13C NMR : Pyrimidine carbons resonate at δ 150–160 ppm, and fused pyrazole carbons at δ 110–120 ppm .

Q. Example Data from :

Compound1H NMR (δ, ppm)13C NMR (δ, ppm)
3-Ethyl-7-methyl derivative2.35 (s, 3H, CH₃), 1.25 (t, 3H, CH₂CH₃)22.1 (CH₃), 14.5 (CH₂CH₃)

Advanced: How can researchers optimize synthetic yields for complex pyrazolo[1,5-a]pyrimidine scaffolds?

Methodological Answer:
Yield optimization strategies include:

  • Catalyst Selection : XPhosPdG2 minimizes debromination in cross-coupling reactions .
  • Solvent Systems : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates during cyclization .
  • Microwave Assistance : Reduces reaction time (2–4 hours vs. 12–24 hours conventionally) and improves regioselectivity .

Critical Consideration :
Purification via crystallization (e.g., from ethanol/hexane) is preferred over chromatography for scale-up, as it avoids decomposition of labile substituents .

Advanced: How should discrepancies in elemental analysis data be addressed?

Methodological Answer:
Discrepancies between calculated and observed values (e.g., C/H/N content) may arise from:

  • Incomplete Purification : Residual solvents (e.g., DMF) can skew results. Ensure thorough drying under vacuum .
  • Hydration States : Hygroscopic compounds may retain water. Use Karl Fischer titration to confirm moisture content .

Q. Example from :

Compound%C (Calc/Obs)%H (Calc/Obs)%N (Calc/Obs)
10c62.77/62.454.01/4.1224.40/24.15

Biological: What in vitro models evaluate the bioactivity of pyrazolo[1,5-a]pyrimidine derivatives?

Methodological Answer:

  • Anticancer Activity : Derivatives like anthranilamide-pyrazolo[1,5-a]pyrimidine conjugates are tested in cervical cancer lines (HeLa, SiHa) via MTT assays. IC₅₀ values correlate with p53 activation .
  • Enzyme Inhibition : Monoamine oxidase B (MAO-B) inhibition is assessed using fluorometric assays, with derivatives showing IC₅₀ values <10 µM .

Q. Table 2: Bioactivity Data

CompoundTargetAssayResultReference
3-Ethyl-7-methyl analogMAO-BFluorometricIC₅₀ = 8.2 µM
Anthranilamide conjugatep53 in HeLaMTTIC₅₀ = 12.5 µM

Advanced: What analytical techniques resolve structural ambiguities in substituted derivatives?

Methodological Answer:

  • X-ray Crystallography : Confirms regiochemistry of substituents (e.g., 3-ethyl vs. 7-methyl positions) .
  • High-Resolution MS : Distinguishes between isomers (e.g., C3 vs. C5 substitution) via exact mass matching .

Case Study : used 1H-13C HMBC to confirm azo group placement at position 3, resolving ambiguity from NOESY data.

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